Pyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to nitrogen bases found in DNA and RNA, making them attractive scaffolds for drug discovery due to their potential to interact with various biological receptors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines and their derivatives has been a subject of interest in recent research. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the rapid generation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering a green and efficient method with excellent yields . Another method reported the synthesis of pyrido[1,2-a]pyrimidin-2-ones through the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions, providing excellent regioselectivity . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading .
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR. Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, have been employed to support the experimental data and to understand the photophysical properties of these compounds .
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For instance, Vilsmeier reagents have been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly, influencing their biopharmaceutical properties. For example, the solubility, permeability, and predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, reflecting their structural diversity . The photophysical properties of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives, such as molar extinction coefficient, Stokes shift, and quantum yield, have also been evaluated, providing insights into their potential applications .
Scientific Research Applications
Synthesis Methods and Variants
Pyrido[4,3-d]pyrimidin-4(3H)-one has been a subject of interest due to its chemical structure and potential applications. The synthesis of quinazolin-4(3H)-ones, closely related to Pyrido[4,3-d]pyrimidin-4(3H)-one, has been explored through amidine arylation methods, demonstrating the versatility of this compound in forming substituted quinazolin-4(3H)-ones (Li et al., 2013). Additionally, Pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized from 4-amino-nicotinic acid, expanding the methodologies available for its production (Ismail & Wibberley, 1967).
Biomedical Applications
In the field of biomedicine, pyrido[2,3-d]pyrimidines, which include Pyrido[4,3-d]pyrimidin-4(3H)-one, have been identified as important heterocyclic scaffolds. Their similarity to nitrogen bases in DNA and RNA makes them significant for various biomedical applications (Jubete et al., 2019). These compounds have been shown to possess a range of biological activities, including antimicrobial properties (Farghaly & Hassaneen, 2013), making them valuable in pharmaceutical research.
Chemical Properties and Reactions
The pyrido[4,3-d]pyrimidin-4(3H)-one structure has been extensively studied for its chemical properties and reactions. Research has shown various synthetic routes and mechanistic pathways for the creation of this moiety, highlighting its versatility in chemical syntheses (Elattar & Mert, 2016).
Drug Discovery and Development
In drug discovery, pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have been evaluated for their potential in treating various diseases. For example, quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have shown promise as orally active inhibitors for the treatment of osteoarthritis, demonstrating the therapeutic potential of this compound (Li et al., 2008).
Biopharmaceutical Profiling
The biopharmaceutical profiling of pyrido[4,3-d]pyrimidines has been conducted to understand their drug-like properties. This research has highlighted the influence of various substituents on the core structure, affecting their solubility, permeability, and metabolic stability, crucial factors in drug development (Wuyts et al., 2013).
Future Directions
The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .
properties
IUPAC Name |
3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343501 | |
Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidin-4(3H)-one | |
CAS RN |
16952-64-0 | |
Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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